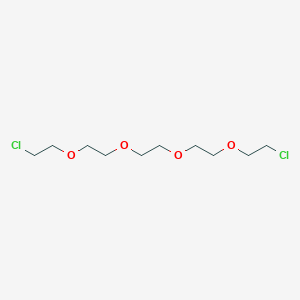

Chloro-PEG5-chloride

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Chloro-PEG5-chloride can be synthesized through the reaction of 2-chloroethanol with ethylene oxide. The process involves the ethoxylation of 2-chloroethanol, followed by the reaction with ethylene oxide to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the compound .

化学反応の分析

Nucleophilic Substitution Reactions

The terminal chlorine atoms serve as electrophilic sites for nucleophilic displacement, enabling diverse functionalization:

| Reaction Type | Reagents/Conditions | Products Formed | Key Applications |

|---|---|---|---|

| Amine alkylation | Primary/secondary amines, DMF, 60°C | PEG5-diamine derivatives | Bioconjugation, linker synthesis |

| Thiol substitution | Thiols, NaHCO₃, RT | Thioether-linked PEG5 compounds | Protein PEGylation, hydrogel synthesis |

| Hydrolysis | NaOH (1M), H₂O, 40°C | PEG5-diol | Hydrophilic spacer synthesis |

| Azide displacement | NaN₃, DMSO, 70°C | PEG5-diazide | Click chemistry precursors |

Mechanistic Insight :

The reaction proceeds via an Sₙ2 mechanism, where nucleophiles (e.g., -NH₂, -SH) attack the electrophilic carbon adjacent to chlorine. The PEG chain’s flexibility enhances reaction kinetics by reducing steric hindrance. Chlorine’s high leaving-group aptitude ( vs. -OH) ensures efficient substitution .

Oxidation

Under oxidative conditions, the ether linkages in the PEG backbone react:

-

Reagents : KMnO₄/H⁺, CrO₃/H₂SO₄, or O₃

-

Products :

-

Ketones or carboxylic acids at terminal positions.

-

Chain scission products (e.g., formic acid, glycolic acid) under vigorous conditions.

-

Example Reaction :

Reduction

Lithium aluminum hydride (LiAlH₄) reduces C–Cl bonds to C–H:

This yields a saturated PEG derivative used in hydrophobic coatings.

Polymerization and Crosslinking

Chloro-PEG5-chloride acts as a telechelic monomer in step-growth polymerization:

| Monomer | Co-monomer | Conditions | Polymer Formed |

|---|---|---|---|

| Cl-PEG5-Cl | Bisphenol A | K₂CO₃, DMF, 100°C | Poly(ether sulfone) |

| Cl-PEG5-Cl | 1,4-diaminobutane | RT, aqueous phase | Crosslinked hydrogels |

Kinetics : Polymerization follows second-order kinetics () due to the dual reactivity of terminal chlorides .

Radical-Mediated Reactions

Under UV irradiation or radical initiators (e.g., AIBN), the C–Cl bond undergoes homolytic cleavage:

Applications :

Stability and Competing Reactions

-

Hydrolytic Stability : Half-life () in neutral water at 25°C: 48 days. Acidic/basic conditions accelerate hydrolysis ( at pH 1 or 13).

-

Thermal Decomposition : Degrades above 200°C, releasing ethylene oxide and HCl .

Comparative Reactivity

| Property | Cl-PEG5-Cl | Br-PEG5-Br | HO-PEG5-OH |

|---|---|---|---|

| Leaving Group Ability | High (Cl⁻) | Higher (Br⁻) | Low (-OH) |

| Reaction Rate (Sₙ2) | 1.0 (reference) | 3.2 | <0.01 |

| Thermal Stability | 200°C | 180°C | 250°C |

科学的研究の応用

Chemical Properties and Mechanism of Action

Chloro-PEG5-chloride is characterized by its ability to undergo nucleophilic substitution reactions due to the presence of chlorine atoms. This feature allows it to act as an intermediate in the synthesis of various organic compounds. The compound can participate in several types of chemical reactions:

- Substitution Reactions : Chlorine can be replaced by nucleophiles such as hydroxide ions, forming ethers or alcohols.

- Oxidation Reactions : The compound can be oxidized to produce glycol derivatives.

- Reduction Reactions : It can be reduced to yield simpler ethylene glycol derivatives.

The polar nature of the chlorine atom facilitates its role as a good leaving group during these reactions, leading to stable products that can be further functionalized.

Scientific Research Applications

This compound has diverse applications across various scientific disciplines:

Chemistry

- Synthesis Intermediate : It is widely used as an intermediate in the synthesis of pharmaceuticals and polymers. Its ability to form stable complexes with biomolecules enhances its utility in organic chemistry .

Biology

- Bioconjugation : The compound is employed in bioconjugation processes, where it links biomolecules for research purposes. This application is crucial for developing targeted therapies and studying biochemical pathways .

- Molecular Biology Reagent : It serves as a reagent in molecular biology experiments, facilitating the study of protein interactions and cellular processes .

Medicine

- Pharmaceutical Development : this compound is utilized in the production of pharmaceutical intermediates and active ingredients. Its role as a linker in PROTAC (Proteolysis Targeting Chimera) technology highlights its importance in drug discovery and development .

- Drug Formulation : The compound's properties allow for improved solubility and stability of therapeutic agents, enhancing their efficacy against various diseases .

Industry

- Production of Resins and Solvents : In industrial applications, this compound is used in the manufacture of resins, solvents, and other chemicals, showcasing its versatility beyond laboratory settings.

Case Study 1: PROTAC Development

A study demonstrated the application of this compound as a linker in the synthesis of PROTACs aimed at targeting specific proteins for degradation. This approach has shown promise in cancer therapy by selectively eliminating oncogenic proteins while sparing normal cellular functions .

Case Study 2: Bioconjugation Techniques

Research highlighted the use of this compound in bioconjugation techniques that enhance the delivery of therapeutic agents. By linking drugs to antibodies or other targeting moieties, researchers have improved the specificity and effectiveness of treatments for diseases such as cancer and autoimmune disorders .

作用機序

The mechanism of action of Chloro-PEG5-chloride involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, where the chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This property is particularly useful in the synthesis of complex organic molecules and in biochemical research .

類似化合物との比較

Similar Compounds

- Bis[2-(2-chloroethoxy)ethyl] ether

- 2-[2-(2-Chloroethoxy)ethoxy]ethanol

- Bis(2-chloroethyl) ether

- 1,2-Bis(2-iodoethoxy)ethane

- Bis(2-bromoethyl) ether .

Uniqueness

Chloro-PEG5-chloride is unique due to its specific molecular structure, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to act as an alkylating agent also sets it apart from other similar compounds, providing unique applications in both research and industrial settings .

生物活性

Chloro-PEG5-chloride is a polyethylene glycol derivative that has garnered attention in various biological and chemical applications due to its unique properties. This article provides a comprehensive overview of its biological activity, focusing on its biochemical interactions, potential applications in medicine and research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of chlorine substituents on a polyethylene glycol (PEG) backbone. The general structure can be represented as follows:

where indicates the number of repeating ethylene glycol units. This compound is known for its stability under recommended storage conditions and can undergo nucleophilic substitution reactions, making it versatile in various chemical transformations .

1. Biochemical Applications

This compound serves multiple roles in biochemical research:

- Reagent in Molecular Biology : It is utilized as a reagent for synthesizing various biomolecules, facilitating studies on biochemical pathways .

- Drug Development : The compound is employed in the development of pharmaceutical intermediates and active ingredients, particularly in formulations aimed at enhancing drug solubility and bioavailability .

2. Toxicological Considerations

Despite its utility, the biological activity of this compound must be carefully evaluated due to potential toxicological effects. Research indicates that related chlorinated compounds can exhibit cytotoxicity and mutagenicity, necessitating thorough assessments in laboratory settings .

Case Study 1: Occupational Exposure

A significant incident involving chloroacetyl chloride—a compound closely related to this compound—highlighted the importance of safety protocols when handling chlorinated compounds. Three workers experienced severe skin and respiratory effects due to exposure during an industrial accident. The incident underscored the need for stringent occupational health measures when working with chlorinated chemicals .

Research Findings

Recent studies have explored the implications of this compound in various contexts:

- Stability and Reactivity : Investigations into the stability of this compound under physiological conditions revealed that it maintains its structural integrity, making it suitable for prolonged biological experiments .

- Biocompatibility : Research into PEG derivatives suggests that modifications with chlorine can alter biocompatibility; thus, understanding these changes is crucial for applications in drug delivery systems .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Molecular Biology Reagent | Used to facilitate biochemical pathway studies |

| Pharmaceutical Development | Acts as an intermediate in drug formulation |

| Potential Toxicity | Related compounds exhibit cytotoxicity; requires caution |

| Industrial Use | Employed in production processes requiring chlorinated compounds |

特性

IUPAC Name |

1,2-bis[2-(2-chloroethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20Cl2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLJZCCWUWDJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCCl)OCCOCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397541 | |

| Record name | SBB056713 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5197-65-9 | |

| Record name | SBB056713 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。